2-(2-Hydroxyethylamino)-N-phenylacetamide 2-(2-Hydroxyethylamino)-N-phenylacetamide
Brand Name: Vulcanchem
CAS No.: 84726-81-8
VCID: VC3946773
InChI: InChI=1S/C10H14N2O2/c13-7-6-11-8-10(14)12-9-4-2-1-3-5-9/h1-5,11,13H,6-8H2,(H,12,14)
SMILES: C1=CC=C(C=C1)NC(=O)CNCCO
Molecular Formula: C10H14N2O2
Molecular Weight: 194.23 g/mol

2-(2-Hydroxyethylamino)-N-phenylacetamide

CAS No.: 84726-81-8

Cat. No.: VC3946773

Molecular Formula: C10H14N2O2

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Hydroxyethylamino)-N-phenylacetamide - 84726-81-8

Specification

CAS No. 84726-81-8
Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
IUPAC Name 2-(2-hydroxyethylamino)-N-phenylacetamide
Standard InChI InChI=1S/C10H14N2O2/c13-7-6-11-8-10(14)12-9-4-2-1-3-5-9/h1-5,11,13H,6-8H2,(H,12,14)
Standard InChI Key LWIIKQLFXXPXFU-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)NC(=O)CNCCO
Canonical SMILES C1=CC=C(C=C1)NC(=O)CNCCO

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

2-(2-Hydroxyethylamino)-N-phenylacetamide belongs to the acetamide class, featuring a phenyl group attached to the nitrogen of an acetamide moiety and a 2-hydroxyethylamino group at the second position of the acetamide chain. Its IUPAC name is 2-[(2-hydroxyethyl)amino]-N-phenylacetamide, and it is alternatively referred to as N-(2-hydroxyethyl)phenylacetamide . The compound’s structure is represented by the following key features:

  • Phenyl ring: Provides hydrophobic interactions in biological systems.

  • Acetamide backbone: Serves as a hydrogen-bond donor/acceptor.

  • 2-Hydroxyethylamino side chain: Enhances solubility and potential for derivatization.

The InChIKey identifier QNVPXZQZKQWBJW-UHFFFAOYSA-N (from NIST data ) confirms its unique structural fingerprint.

Physicochemical Properties

Phase Change Data

Under reduced pressure, 2-(2-hydroxyethylamino)-N-phenylacetamide exhibits a boiling point range of 475–477 K at 0.001 bar . This high boiling point suggests strong intermolecular forces, likely due to hydrogen bonding from the hydroxyethylamino group.

PropertyValueConditionsSource
Boiling point (TboilT_{\text{boil}})475–477 K0.001 barNIST
Molecular weight194.23 g/mol-ChemicalBook
SolubilityNot reported--
SupplierPurityQuantityPriceUpdated Date
TRC-100 mg$602021-12-16
American Custom Chemicals95.00%5 mg$498.392021-12-16
Crysdot97%10 g$4832021-12-16

Data sourced from ChemicalBook highlight its limited availability and premium cost .

Applications and Future Directions

Pharmaceutical Development

The compound’s hydroxyethylamino group may enhance water solubility, making it a candidate for:

  • Anti-inflammatory drug candidates: Targeting TLR pathways implicated in autoimmune diseases .

  • Antibacterial agents: Leveraging structural motifs from active thiazole-acetamide hybrids .

Agricultural Chemistry

Given the nematicidal efficacy of related compounds, derivatization of 2-(2-hydroxyethylamino)-N-phenylacetamide could yield novel pesticides. Structural optimization may improve bioavailability and environmental stability.

Analytical and Material Science

The compound’s phase stability under reduced pressure suggests utility in high-temperature applications, though further thermal analyses are needed.

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